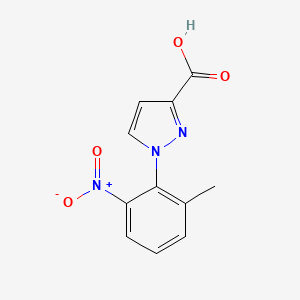
1-(2-Methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methyl group and a nitro group on the phenyl ring, as well as a carboxylic acid group on the pyrazole ring
准备方法
The synthesis of 1-(2-Methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: The nitration of 2-methylphenyl compounds to introduce the nitro group.
Cyclization: The formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.
Reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
1-(2-Methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common reagents used in these reactions include hydrogen gas, halogens, alcohols, and strong acids or bases. Major products formed from these reactions include amino derivatives, halogenated compounds, and esters.
科学研究应用
1-(2-Methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials, such as polymers and dyes.
作用机制
The mechanism of action of 1-(2-Methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.
相似化合物的比较
1-(2-Methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Methylphenyl)-1H-pyrazole-3-carboxylic acid: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
1-(2-Nitrophenyl)-1H-pyrazole-3-carboxylic acid: Lacks the methyl group, which may affect its steric properties and interactions with molecular targets.
1-(2-Methyl-6-nitrophenyl)-1H-pyrazole-5-carboxylic acid: The position of the carboxylic acid group is different, which may influence its chemical and biological properties.
生物活性
1-(2-Methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylic acid, with the chemical formula C11H9N3O4 and CAS number 61643-25-2, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by recent research findings.
Chemical Structure and Properties
The molecular structure of this compound features a pyrazole ring substituted with a nitrophenyl group and a carboxylic acid moiety. This configuration is significant as it influences the compound's reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For instance, derivatives of 1H-pyrazole have shown significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. A study indicated that certain pyrazole derivatives could induce apoptosis in these cells by enhancing caspase-3 activity .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | Concentration (μM) | Apoptosis Induction (%) |
|---|---|---|---|
| 7d | MDA-MB-231 | 1.0 | Morphological changes observed |
| 7h | MDA-MB-231 | 10.0 | 33% increase in caspase-3 activity |
| 10c | HepG2 | 2.5 | Significant cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been extensively studied. In vitro assays demonstrated that compounds similar to this compound exhibit dose-dependent antimicrobial effects against various bacterial strains. For example, studies reported effective inhibition against Staphylococcus aureus and Escherichia coli at specific concentrations .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (mg/mL) |
|---|---|---|
| 5-((2-phenylacetoxy)carbonyl)-1H-pyrazole-3-carboxylic acid | Bacillus subtilis | 12.5 |
| Nd(III) complex | Staphylococcus aureus | 25 |
| L (parent compound) | Escherichia coli | 50 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been noted in various studies. Compounds derived from this class have shown to significantly reduce inflammation in animal models, comparable to standard anti-inflammatory drugs like diclofenac. The mechanisms involve inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
Table 3: Anti-inflammatory Effects in Animal Models
| Compound | Inflammatory Model | Effectiveness (%) |
|---|---|---|
| Pyrazole derivative A | Carrageenan-induced edema | 61% reduction in swelling |
| Pyrazole derivative B | Acetic acid-induced permeability | Comparable to indomethacin |
Case Studies
属性
分子式 |
C11H9N3O4 |
|---|---|
分子量 |
247.21 g/mol |
IUPAC 名称 |
1-(2-methyl-6-nitrophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H9N3O4/c1-7-3-2-4-9(14(17)18)10(7)13-6-5-8(12-13)11(15)16/h2-6H,1H3,(H,15,16) |
InChI 键 |
IKYTXJRIUCWSPE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])N2C=CC(=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















